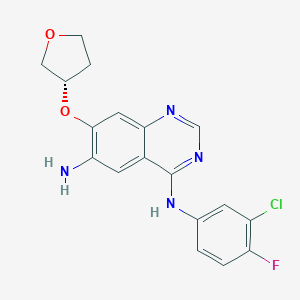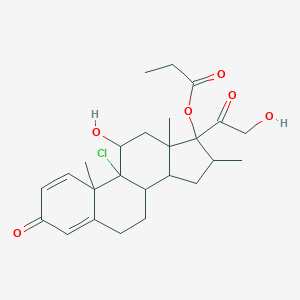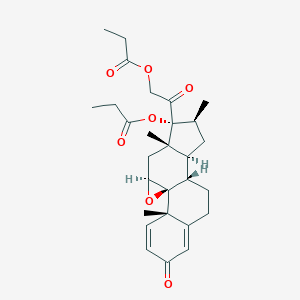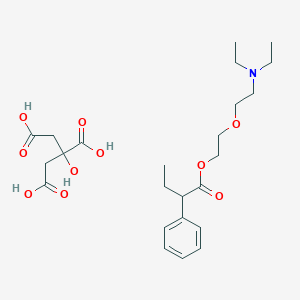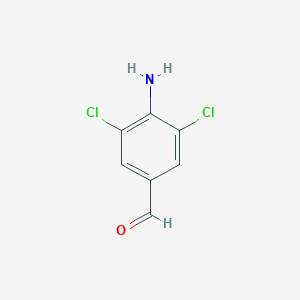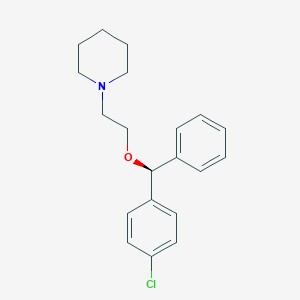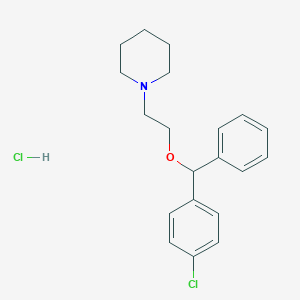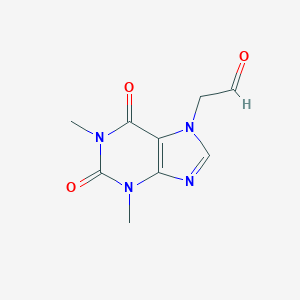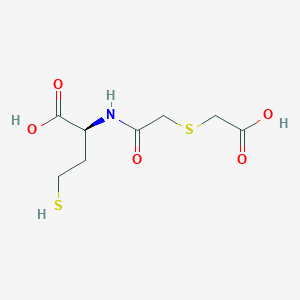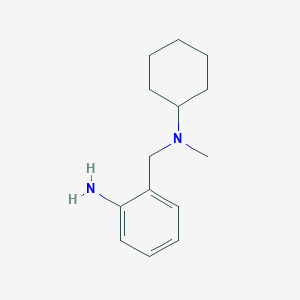
N-Isopropyltropinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyltropinium is a chemical compound with the molecular formula C11H22BrNO . It is a derivative of atropine and is used in the control of symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
N-Isopropylacrylamide-based polymers, which include this compound, are synthesized by the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 22 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The InChI string representation of the molecule isInChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1 . Physical and Chemical Properties Analysis
The molecular weight of this compound is 264.20 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass of the molecule is 263.08848 g/mol .Applications De Recherche Scientifique
Médecine respiratoire : Bromure d’ipratropium
N-Isopropyltropinium : est un composant clé du bromure d’ipratropium, un médicament utilisé pour traiter diverses affections respiratoires . Il agit comme un bronchodilatateur, aidant à détendre les muscles des voies respiratoires et à augmenter le flux d’air vers les poumons. Ce composé est particulièrement efficace pour traiter la bronchopneumopathie chronique obstructive (BPCO) et l’asthme.
Chimie analytique : Détection dans les matériaux biologiques
En chimie analytique, This compound est identifié et quantifié dans le plasma et l’urine humains . Le processus implique une extraction en paire d’ions à partir de matériaux biologiques, une hydrolyse alcaline et une dérivatisation ultérieure avec du chlorure de flunoxaprofène fluorophore. Cette méthode est essentielle pour comprendre la pharmacocinétique des médicaments contenant ce composé.
Normes pharmaceutiques : Matière de référence
This compound : sert de norme secondaire pharmaceutique et de matière de référence certifiée . Il est utilisé dans le contrôle qualité et le développement de méthodes pour les analyses qualitatives et quantitatives dans les tests pharmaceutiques. Cela garantit la cohérence et la précision des produits pharmaceutiques contenant ce composé.
Applications spasmolytiques : Métabolite de ciclotropium
En tant que métabolite du ciclotropium, This compound présente des propriétés spasmolytiques . Il est étudié pour son potentiel à soulager les spasmes des muscles lisses, en particulier dans les voies gastro-intestinales et urinaires. Cette application est importante pour le développement de traitements pour des affections telles que le syndrome du côlon irritable.
Études de métabolisme des médicaments : Analyse des impuretés
Dans les études de métabolisme des médicaments, This compound est analysé comme une impureté dans les composés pharmaceutiques . Son identification permet de comprendre les voies métaboliques et les effets secondaires potentiels des médicaments. Ceci est essentiel pour les évaluations de la sécurité et de l’efficacité des médicaments.
Contrôle qualité : Industrie agroalimentaire
Enfin, This compound est utilisé dans les tests de contrôle qualité au sein de l’industrie agroalimentaire . Sa présence et sa concentration peuvent affecter le goût et la sécurité des produits, ce qui rend son analyse vitale pour le maintien des normes industrielles.
Mécanisme D'action
Target of Action
N-Isopropyltropinium is a quaternary ammonium derivative . It is an impurity of Ipratropium, which is an Atropine-like bronchodilator . The primary target of this compound is likely to be similar to that of Ipratropium, which is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system, particularly in the airways .
Mode of Action
This compound acts as an antagonist of the muscarinic acetylcholine receptor . By blocking this receptor, it inhibits the function of the parasympathetic nervous system in the airways . This results in bronchodilation, or the widening of the airways, which can help alleviate symptoms in conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol . Its stability is hygroscopic . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve bronchodilation, given its antagonistic action on the muscarinic acetylcholine receptor . This can help alleviate symptoms in conditions like COPD and asthma by widening the airways and improving airflow .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its hygroscopic stability suggests that it may be sensitive to moisture Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its action and stability
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Isopropyltropinium involves the reaction of tropine with isopropyl bromide in the presence of a base to form N-Isopropyltropinium bromide. This is then converted to the chloride salt using hydrochloric acid.", "Starting Materials": [ "Tropine", "Isopropyl bromide", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: Tropine is dissolved in a suitable solvent and isopropyl bromide is added dropwise while stirring.", "Step 2: A base such as potassium carbonate is added to the reaction mixture to neutralize the hydrogen bromide produced during the reaction.", "Step 3: The reaction mixture is stirred at room temperature for several hours to allow the reaction to complete.", "Step 4: The resulting N-Isopropyltropinium bromide is isolated by filtration and washed with a suitable solvent.", "Step 5: The N-Isopropyltropinium bromide is dissolved in water and hydrochloric acid is added dropwise while stirring.", "Step 6: The reaction mixture is stirred at room temperature for several hours to allow the conversion of the bromide salt to the chloride salt.", "Step 7: The resulting N-Isopropyltropinium chloride is isolated by filtration and washed with a suitable solvent." ] } | |
Numéro CAS |
58005-18-8 |
Formule moléculaire |
C11H22BrNO |
Poids moléculaire |
264.20 g/mol |
Nom IUPAC |
(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide |
InChI |
InChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1/t9-,10+,11?,12?; |
Clé InChI |
YKNOMJKDKYEKDF-QZIWBCHOSA-M |
SMILES isomérique |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)O)C.[Br-] |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-] |
SMILES canonique |
CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-] |
Apparence |
White powder |
melting_point |
292 °C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
N-isopropyltropinium N-isopropyltropinium bromide N-isopropyltropinium chloride, ((endo,syn)-(+-))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


